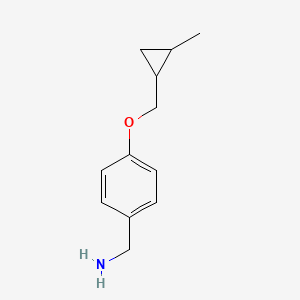

4-(2-Methyl-cyclopropylmethoxy)-benzylamine

Description

4-(2-Methyl-cyclopropylmethoxy)-benzylamine is a benzylamine derivative characterized by a cyclopropylmethoxy substituent at the para position of the benzylamine aromatic ring. This compound’s structure combines the benzylamine backbone with a 2-methyl-cyclopropylmethoxy group, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

[4-[(2-methylcyclopropyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12/h2-5,9,11H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFYAMZHWFPJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1COC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-cyclopropylmethoxy)-benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-methyl-cyclopropylmethanol in the presence of a suitable base and a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-cyclopropylmethoxy)-benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include substituted benzylamines, aldehydes, ketones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Methyl-cyclopropylmethoxy)-benzylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-cyclopropylmethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- In contrast, α-cyclopropyl-4-methoxybenzylamine positions the cyclopropyl group on the benzylamine’s alpha carbon, which may sterically hinder interactions with enzymes or receptors compared to the target compound’s para-substituted ether .

- The pyridyl-containing derivative () exhibits higher molecular weight (244.3) and polarity due to the pyridine ring, which could affect solubility and bioavailability .

Key Observations :

- The target compound’s synthesis likely parallels methods described in , where substituted benzylamines are optimized for antiviral activity (e.g., SARS-CoV-2 RdRp inhibition) via brominated indole coupling .

- demonstrates benzylamine’s reactivity with CO₂ under controlled conditions, forming carbamates. The target compound’s substituents may modulate this reactivity due to steric or electronic effects .

Key Observations :

Substituent Effects on Reactivity and Stability

Biological Activity

4-(2-Methyl-cyclopropylmethoxy)-benzylamine is an organic compound characterized by its unique structure, which includes a benzylamine moiety substituted with a 2-methyl-cyclopropylmethoxy group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzylamine with 2-methyl-cyclopropylmethanol, facilitated by a base and a coupling agent. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often conducted at room temperature or slightly elevated temperatures to enhance yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, thereby modulating various biochemical pathways. Notably, the compound has been studied for its potential effects on lysosomal phospholipase A2 (LPLA2), which plays a significant role in lipid metabolism and inflammatory responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other benzylamine derivatives.

- Anti-inflammatory Effects : The compound's interaction with LPLA2 may implicate it in anti-inflammatory pathways, although detailed studies are required to confirm this activity.

- Potential as a Pharmaceutical Intermediate : Ongoing research is exploring its utility as a precursor in drug synthesis, particularly in developing agents targeting specific diseases.

Case Studies and Research Findings

- Inhibition of LPLA2 : A study investigating small molecules for their ability to inhibit LPLA2 found that compounds structurally related to this compound showed promising inhibition profiles. This inhibition correlates with improved physical properties conducive to drug development .

- Structure-Activity Relationship (SAR) Studies : Research focused on the SAR of related compounds has indicated that modifications to the cyclopropyl group can enhance biological activity and bioavailability, suggesting avenues for optimizing the efficacy of this compound .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.